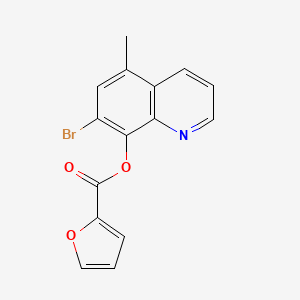
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate is a chemical compound with a molecular formula of C16H25N3O2S. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a diethylaminoethyl group and a carbamothioylamino group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with thiourea to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as analgesia or anesthesia. The molecular pathways involved include the modulation of ion channels and receptors, which contribute to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate can be compared with other similar compounds, such as:
2-(diethylamino)ethyl 4-aminobenzoate: Similar structure but lacks the carbamothioylamino group.
Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate: Similar structure with slight variations in the substituents.
2-(diethylamino)ethyl 4-{[(4-nitrophenyl)carbamothioyl]amino}benzoate: Contains a nitrophenyl group instead of the benzoate core
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21033-42-1 |
|---|---|
Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate |
InChI |
InChI=1S/C14H21N3O2S/c1-3-17(4-2)9-10-19-13(18)11-5-7-12(8-6-11)16-14(15)20/h5-8H,3-4,9-10H2,1-2H3,(H3,15,16,20) |
InChI Key |
SDFSHNBCVSWLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



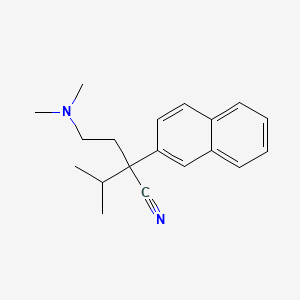
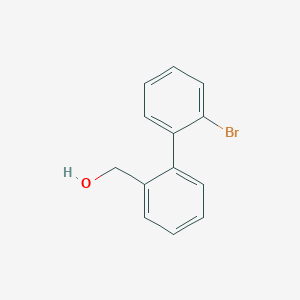

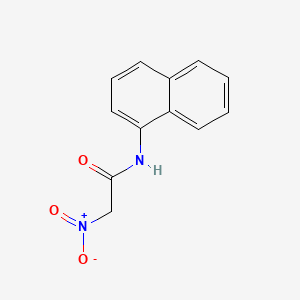
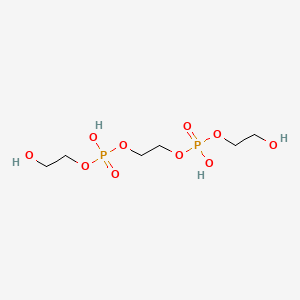
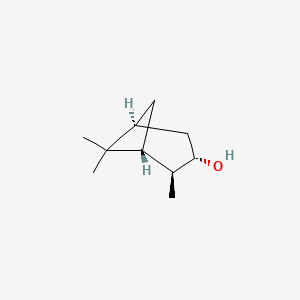
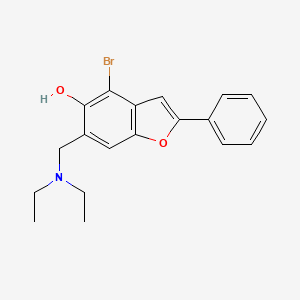
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)



